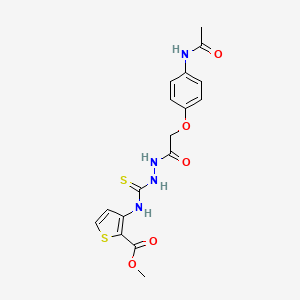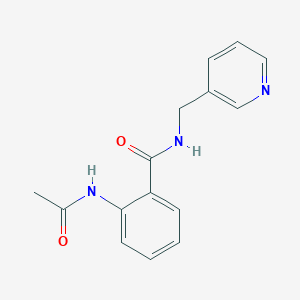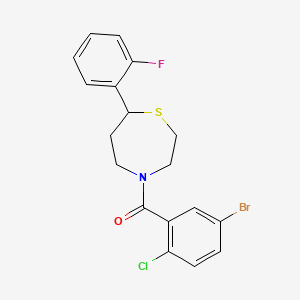
(5-Bromo-2-chlorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Bromo-2-chlorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone” is a chemical compound that serves as a useful intermediate for organic synthesis . It has a molecular formula of C13H7BrClFO .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 313.549 Da . It’s predicted to have a boiling point of 390.6±37.0 °C and a density of 1.568±0.06 g/cm3 . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Facile Synthesis and Enantiomeric Purity
A study detailed the synthesis of enantiomerically pure compounds starting from related phenylmethanone derivatives. This synthesis process is characterized by its cost-effectiveness, scalability, and ability to produce high-purity enantiomers, which could be relevant for developing chiral drugs or materials (Zhang et al., 2014).
Fluorophore Synthesis and Spectroscopic Properties
Research on the synthesis of fluorinated benzophenones and related compounds by iterative nucleophilic aromatic substitution revealed that fluorination enhances photostability and spectroscopic properties. This methodology provides access to fluorinated analogues of key fluorophores, suggesting potential applications in developing novel fluorescent markers or probes (Woydziak et al., 2012).
Antioxidant Properties of Bromophenols
Studies have demonstrated the synthesis and effective antioxidant power of bromophenol derivatives from diphenylmethane. These compounds exhibit radical scavenging activities, suggesting their potential use as antioxidants in pharmaceutical or cosmetic formulations (Balaydın et al., 2010).
Carbonic Anhydrase Inhibitory Properties
Research on bromophenol derivatives also highlighted their capacity to inhibit human cytosolic carbonic anhydrase II, an enzyme target for treating conditions like glaucoma and epilepsy. This suggests potential applications in developing new therapeutic agents (Balaydın et al., 2012).
Antibacterial and Antifungal Activities
A synthesis study of xanthones, xanthenediones, and spirobenzofurans, which are structurally related to the compound , showed significant antimicrobial activities against various pathogens. This implies potential applications in developing new antimicrobial agents (Omolo et al., 2011).
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Propiedades
IUPAC Name |
(5-bromo-2-chlorophenyl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClFNOS/c19-12-5-6-15(20)14(11-12)18(23)22-8-7-17(24-10-9-22)13-3-1-2-4-16(13)21/h1-6,11,17H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTVDGSCLHRWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

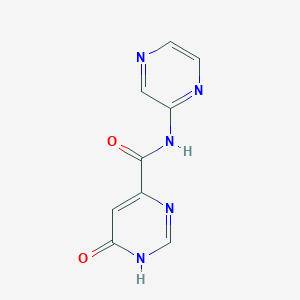
![N'-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2893977.png)
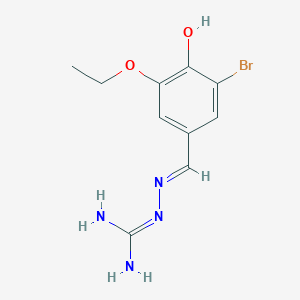
![4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2893983.png)
![6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2893984.png)
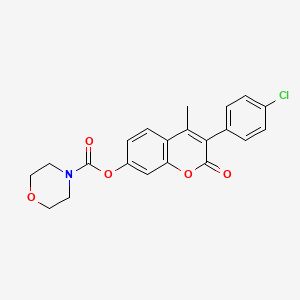

![5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2893989.png)
![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2893990.png)
![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(4-isopropylphenyl)thiophene-2-carboxamide](/img/structure/B2893992.png)
